N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Description
N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound that features a brominated naphthalene core, an oxadiazole ring, and an acetamide group
Properties
IUPAC Name |
N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-10(22)20-16(2,3)14-19-15(24-21-14)17(23)7-6-11-8-13(18)5-4-12(11)9-17/h4-5,8,23H,6-7,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVUMJACXOULFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NOC(=N1)C2(CCC3=C(C2)C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps:
Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the desired position.
Formation of Oxadiazole Ring: The brominated naphthalene is then reacted with appropriate reagents to form the oxadiazole ring.
Attachment of Acetamide Group: Finally, the acetamide group is introduced through a reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets. The brominated naphthalene core and oxadiazole ring are likely to interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-[5-(6-chloro-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide: Similar structure with a chlorine atom instead of bromine.
N-[2-[5-(6-fluoro-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
